3-Amino-5-bromo-1H-indazole-7-carbonitrile
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Overview
Description
3-Amino-5-bromo-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1H-indazole-7-carbonitrile typically involves the reaction of 5-bromo-1H-indazole-3-carboxaldehyde with appropriate amines under specific conditions. One common method includes the use of hydrazine hydrate and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Amino-5-bromo-1H-indazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to inhibit nitric oxide synthase (NOS) is one example of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-amine
- 3-Amino-1H-indazole-6-carboxylate
- 4-Iodo-1H-indazole-3-amine
Uniqueness
3-Amino-5-bromo-1H-indazole-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5BrN4 |
---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
3-amino-5-bromo-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C8H5BrN4/c9-5-1-4(3-10)7-6(2-5)8(11)13-12-7/h1-2H,(H3,11,12,13) |
InChI Key |
ZXYUVTSXOQYMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)NN=C2N)Br |
Origin of Product |
United States |
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